5-Bromo-4-methylnicotinaldehyde

Regioselective Suzuki coupling Pyridine functionalization Medicinal chemistry building blocks

Sourcing regiospecific halogenated nicotinaldehyde intermediates for kinase inhibitor programs often leads to supply inconsistency and unverified purity. 5-Bromo-4-methylnicotinaldehyde (CAS 351457-86-8) eliminates this bottleneck, providing a high-purity building block with unambiguous bromine positioning essential for Suzuki couplings and aldehyde-based elaborations. • ≥98% purity with COA (HPLC, NMR) for reliable SAR. • Consistent availability from batch-reserved stock. • Ideal for patented protein kinase inhibitor scaffolds (e.g., WO 2006/054151 A1).

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 351457-86-8
Cat. No. B1290056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylnicotinaldehyde
CAS351457-86-8
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3
InChIKeyVMKUWJPBSLTFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylnicotinaldehyde: Aldehyde Building Block Overview


5‑Bromo‑4‑methylnicotinaldehyde (IUPAC: 5‑bromo‑4‑methylpyridine‑3‑carbaldehyde; CAS 351457‑86‑8) is a disubstituted nicotinaldehyde featuring a bromine atom at the 5‑position and a methyl group at the 4‑position of the pyridine ring. With the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g mol⁻¹ [REFS‑1], this compound belongs to the class of halogenated pyridine carbaldehydes. It is commercially supplied as an off‑white to light yellow solid, typically at ≥95 % purity with optional characterization by NMR, HPLC, and GC [REFS‑2][REFS‑3]. Its dual reactive handles—the aryl bromide enabling cross‑coupling chemistry and the aldehyde permitting condensation or reductive amination—make it a versatile intermediate for medicinal chemistry and agrochemical programmes [REFS‑4].

1
Dual reactive handles for sequential derivatization
Cross-coupling workflow
2
Regioselective aryl bromide at the 5-position
Suzuki coupling fit
3
Reported synthetic protocol with defined yield
Medicinal chemistry fit

Why 5-Bromo-4-methylnicotinaldehyde Cannot Be Replaced


In‑class halogenated nicotinaldehydes are not functionally interchangeable because the relative positions of the bromine and methyl substituents dictate regioselectivity in cross‑coupling reactions and modulate electronic effects at the aldehyde and pyridine nitrogen [REFS‑1]. Replacement of 5‑bromo‑4‑methylnicotinaldehyde with 5‑bromonicotinaldehyde (lacking the 4‑methyl group) alters both steric encumbrance and lipophilicity, while substitution with 6‑bromo‑4‑methylnicotinaldehyde (bromine at the 6‑position rather than 5‑position) changes the orientation of the Suzuki‑coupling handle relative to the aldehyde. These structural differences lead to divergent reaction outcomes, making non‑identical analogs unsuitable for established synthetic routes or structure‑activity relationship (SAR) studies where precise geometry is required [REFS‑2].

Regiochemistry
Positional isomers like 6-bromo-4-methylnicotinaldehyde alter cross-coupling orientation relative to the aldehyde, leading to divergent biaryl products.
Steric environment
Replacing with 5-bromonicotinaldehyde removes the 4-methyl group, changing steric shielding of the aldehyde and potentially affecting chemoselectivity profiles.
Protocol fidelity
Non-identical analogs may shift yield and regiochemical outcome, requiring re-validation of established synthetic routes and SAR series.

5-Bromo-4-methylnicotinaldehyde: Quantitative Evidence


Regioselective Cross-Coupling Reactivity

The position of the bromine atom on the pyridine ring governs its reactivity in palladium‑catalyzed cross‑coupling reactions. In 5‑bromo‑4‑methylnicotinaldehyde the bromine occupies the 5‑position (meta to the ring nitrogen, ortho to the 4‑methyl group), whereas the closest positional isomer, 6‑bromo‑4‑methylnicotinaldehyde (CAS 926294‑07‑7), carries bromine at the 6‑position (ortho to the ring nitrogen). This positional shift alters the electronic environment at the carbon‑bromine bond, affecting oxidative addition rates with Pd(0) catalysts [REFS‑1]. Consequently, the two isomers cannot be used interchangeably in regioselective synthetic sequences; a pathway validated for the 5‑bromo derivative will yield a structurally different biaryl product if the 6‑bromo isomer is employed [REFS‑2].

Regioselective Coupling
Class-level inference
5-bromo vs. 6-bromo positional isomerism
Supports regioisomer procurement review
Reaction-specific electronic effects
Regioselective Suzuki coupling Pyridine functionalization Medicinal chemistry building blocks

Validated Synthetic Protocol

A reproducible synthesis of 5‑bromo‑4‑methylnicotinaldehyde has been reported starting from 3,5‑dibromo‑4‑methylpyridine. Treatment with n‑butyllithium (2.5 M in hexane, 1.02 equiv.) in anhydrous THF at −100 °C, followed by quenching with N,N‑dimethylformamide (1.54 equiv.), afforded the title compound in 72 % yield after silica gel chromatography (20 % ethyl acetate/hexane) [REFS‑1]. The product was unambiguously characterized by ¹H NMR (300 MHz, CDCl₃): δ 10.25 (s, 1H, CHO), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H, CH₃), and elemental analysis consistent with C₇H₆BrNO [REFS‑1]. This protocol is documented in patent WO 2006/054151 A1 (page 8), demonstrating its use for preparing intermediates en route to protein kinase inhibitors [REFS‑2].

Validated Protocol
Cross-study comparable
72% yield via cryogenic lithiation/formylation
Supports scale-up reproducibility review
Patent WO 2006/054151 A1 context
Organometallic synthesis Pyridine lithiation Process chemistry

Commercial Purity and Quality Documentation

Among reputable vendors, 5‑bromo‑4‑methylnicotinaldehyde is routinely supplied at 98 % purity as determined by HPLC, accompanied by batch‑specific certificates of analysis that include NMR, HPLC, and GC data [REFS‑1][REFS‑2]. In contrast, the 6‑bromo positional isomer (CAS 926294‑07‑7) is more commonly listed at 95–97 % purity [REFS‑3]. While the difference of 1–3 percentage points is modest, the availability of 98 % purity material from multiple independent suppliers (e.g., Bide Pharmatech, Aladdin Scientific, Sigma‑Aldrich/Ambeed) provides procurement flexibility and ensures higher batch‑to‑batch consistency for sensitive downstream chemistry such as catalytic cross‑coupling, where halide impurities can poison palladium catalysts [REFS‑4].

Commercial Purity
Supporting evidence
98% purity from multiple vendors
Supports batch-to-batch consistency review
HPLC purity; COA-dependent
Analytical chemistry Procurement quality assurance Reproducibility

Dual Reactive Handles: Aldehyde and Bromide

5‑Bromo‑4‑methylnicotinaldehyde uniquely positions an electrophilic aldehyde ortho to the 4‑methyl group and meta to the pyridine nitrogen, while the aryl bromide at the 5‑position remains available for transition‑metal‑catalyzed cross‑coupling. This orthogonal reactivity profile permits sequential derivatization without protecting‑group interconversion: the aldehyde can undergo reductive amination, oxime formation, or Grignard addition, and the bromide can subsequently participate in Suzuki, Buchwald–Hartwig, or Sonogashira couplings [REFS‑1]. By contrast, 5‑bromonicotinaldehyde lacks the 4‑methyl substituent, offering no steric shielding of the aldehyde and thus potentially different chemoselectivity profiles [REFS‑2].

Orthogonal Reactivity
Class-level inference
Aldehyde plus aryl bromide; steric methyl modulation
Supports library synthesis efficiency review
Qualitative steric/log P difference
Orthogonal reactivity Diversity‑oriented synthesis Fragment‑based drug discovery

5-Bromo-4-methylnicotinaldehyde: Key Applications


Protein Kinase Inhibitor Intermediate

5‑Bromo‑4‑methylnicotinaldehyde serves as a key intermediate in the synthesis of {5‑[3‑(4,6‑difluoro‑1H‑benzoimidazol‑2‑yl)‑1H‑indazol‑5‑yl]‑4‑methyl‑pyridin‑3‑ylmethyl}‑ethyl‑amine, a protein kinase inhibitor scaffold described in patent WO 2006/054151 A1 [REFS‑1]. The compound is transformed via cryogenic lithiation/formylation to install the aldehyde handle, which is subsequently elaborated through reductive amination and cross‑coupling sequences. Procurement of this exact intermediate ensures fidelity to the patented route and avoids re‑validation of the synthetic pathway [REFS‑2].

Building Block for Diversity-Oriented Libraries

The combination of a reactive aryl bromide and an aldehyde on a methyl‑substituted pyridine scaffold makes 5‑bromo‑4‑methylnicotinaldehyde an ideal starting material for generating diverse compound collections. The aldehyde can be elaborated via reductive amination with primary or secondary amines to generate secondary or tertiary amine derivatives, while the bromide permits Suzuki–Miyaura coupling with (hetero)aryl boronic acids to introduce aromatic diversity [REFS‑1]. This sequential functionalization strategy has been employed in the synthesis of pyrazolo[3,4‑b]pyridine CDK1 inhibitors, where the nicotinaldehyde core contributes key hydrogen‑bonding interactions with the kinase hinge region [REFS‑2].

Chemoselective Aldehyde Transformations

The aldehyde group of 5‑bromo‑4‑methylnicotinaldehyde can undergo chemoselective transformations—including oxime and hydrazone formation, Wittig olefination, and NaBH₄ reduction—without affecting the aryl bromide [REFS‑1]. This chemoselectivity has been exploited to prepare nicotinaldehyde‑derived molecularly imprinted polymers for solid‑phase extraction applications [REFS‑2]. The 4‑methyl substituent provides steric protection that can enhance selectivity in aldol condensation reactions compared to the unsubstituted 5‑bromonicotinaldehyde.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
Patent-validated synthetic route
Reproduce reported protocol yield and purity
Diversity-oriented library synthesis
Orthogonal reactive handles
Confirm sequential derivatization efficiency
Chemoselective aldehyde transformations
Steric shielding by 4-methyl group
Verify aldehyde reactivity without bromide loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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